molecular formula C18H21ClN2O3S B10978932 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide

2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B10978932
M. Wt: 380.9 g/mol
InChI Key: VUMGTMQZZNPVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorinated phenoxy group, and a butanoyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Chlorinated Phenoxy Intermediate: This step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. The reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

    Synthesis of the Butanoyl Amide Intermediate: The chlorinated phenoxy compound is then reacted with butanoyl chloride in the presence of a base like pyridine to form the butanoyl amide intermediate.

    Formation of the Thiophene Carboxamide: The final step involves the reaction of the butanoyl amide intermediate with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate
  • 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde

Uniqueness

2-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its thiophene ring and butanoyl amide linkage are particularly noteworthy, as they contribute to its stability and reactivity.

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

2-[4-(4-chloro-2-methylphenoxy)butanoylamino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C18H21ClN2O3S/c1-10-9-13(19)6-7-14(10)24-8-4-5-15(22)21-18-16(17(20)23)11(2)12(3)25-18/h6-7,9H,4-5,8H2,1-3H3,(H2,20,23)(H,21,22)

InChI Key

VUMGTMQZZNPVDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.